molecular formula C10H7Cl2N3O B11861907 N-(2,3-dichloroquinoxalin-6-yl)acetamide CAS No. 112928-26-4

N-(2,3-dichloroquinoxalin-6-yl)acetamide

Cat. No.: B11861907
CAS No.: 112928-26-4
M. Wt: 256.08 g/mol
InChI Key: HZGYFDMMCVCTQJ-UHFFFAOYSA-N
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Description

N-(2,3-dichloroquinoxalin-6-yl)acetamide is a chemical compound with the molecular formula C10H7Cl2N3O. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichloroquinoxalin-6-yl)acetamide typically involves the reaction of 2,3-dichloroquinoxaline with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with optimized reaction conditions to maximize efficiency and minimize costs. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichloroquinoxalin-6-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,3-dichloroquinoxalin-6-yl)acetamide involves its interaction with specific molecular targets in bacterial and fungal cells. The compound inhibits the activity of key enzymes involved in cell wall synthesis, leading to cell death. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it disrupts the normal functioning of microbial cells .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound of N-(2,3-dichloroquinoxalin-6-yl)acetamide, known for its diverse biological activities.

    2,3-dichloroquinoxaline: A closely related compound with similar chemical properties.

    N-(2-chloroquinoxalin-6-yl)acetamide: Another derivative with one less chlorine atom

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution enhances its reactivity and potential as a precursor for synthesizing various biologically active compounds .

Properties

CAS No.

112928-26-4

Molecular Formula

C10H7Cl2N3O

Molecular Weight

256.08 g/mol

IUPAC Name

N-(2,3-dichloroquinoxalin-6-yl)acetamide

InChI

InChI=1S/C10H7Cl2N3O/c1-5(16)13-6-2-3-7-8(4-6)15-10(12)9(11)14-7/h2-4H,1H3,(H,13,16)

InChI Key

HZGYFDMMCVCTQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(C(=N2)Cl)Cl

Origin of Product

United States

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